4-(furan-2-carbonyl)piperazine-1-carboximidamide
Overview
Description
“4-(Furan-2-ylcarbonyl)piperazine-1-carboximidamide” is a chemical compound. It has been mentioned in the context of the design and synthesis of anti-tubercular agents .
Molecular Structure Analysis
The molecular formula of “4-(Furan-2-ylcarbonyl)piperazine-1-carboximidamide” is C9H12N2O2 . The molecular weight is 180.20 . The structure includes a furan ring attached to a piperazine ring via a carbonyl group .Scientific Research Applications
Chemical Synthesis and Evaluation
A study on the synthesis and pharmacological evaluation of novel derivatives related to 4-(Furan-2-ylcarbonyl)piperazine-1-carboximidamide revealed the creation of compounds with significant antidepressant and antianxiety activities. The synthetic route involved Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, leading to the formation of desired products. These compounds demonstrated notable efficacy in behavioral despair and plus maze tests on albino mice, highlighting their potential in treating depressive and anxiety disorders (J. Kumar et al., 2017).
Antituberculosis Activity
Another research effort focused on enhancing the bioavailability of a lead anti-tuberculosis agent, which is structurally similar to 4-(Furan-2-ylcarbonyl)piperazine-1-carboximidamide. By modifying the structural features that led to poor absorption and rapid metabolic cleavage, the study successfully synthesized new analogues with retained anti-tuberculosis activity, improved absorption, and increased serum half-life. This work underscores the compound's utility in developing more effective anti-tuberculosis drugs (Rajendra Tangallapally et al., 2006).
Antipsychotic Potential
A series of butyrophenones, structurally related to 4-(Furan-2-ylcarbonyl)piperazine-1-carboximidamide, were synthesized and evaluated for their antipsychotic potential. These compounds showed affinity for various dopamine and serotonin receptors, indicating their potential as neuroleptic drugs. The study's findings contribute to the understanding of the structural requirements for antipsychotic activity and open avenues for developing new therapeutic agents (E. Raviña et al., 2000).
Antineurodegenerative Applications
A study on the synthesis and biological evaluation of piperazine- and piperidine-containing derivatives highlighted their potential as inverse agonists for the A2A adenosine receptor. These compounds, including structural motifs related to 4-(Furan-2-ylcarbonyl)piperazine-1-carboximidamide, exhibited high binding affinity and potency, suggesting their therapeutic utility in treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases (F. Varano et al., 2020).
Properties
IUPAC Name |
4-(furan-2-carbonyl)piperazine-1-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8/h1-2,7H,3-6H2,(H3,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEKZMCQFRDRPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233328 | |
Record name | 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77723-05-8 | |
Record name | 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77723-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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